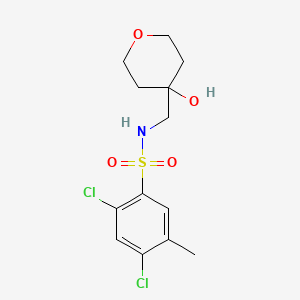

2,4-dichloro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-5-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

2,4-dichloro-N-[(4-hydroxyoxan-4-yl)methyl]-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO4S/c1-9-6-12(11(15)7-10(9)14)21(18,19)16-8-13(17)2-4-20-5-3-13/h6-7,16-17H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFNCVBXORQWHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2(CCOCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4-Dichloro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-5-methylbenzenesulfonamide is a sulfonamide compound characterized by its unique structural features, including a dichlorobenzene moiety and a hydroxytetrahydropyran substituent. Its molecular formula is C14H18Cl2N2O3S, with a molecular weight of approximately 357.27 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and anti-cancer properties.

Structural Characteristics

The compound's structure features:

- Dichlorobenzene ring : Enhances lipophilicity and potential interactions with biological targets.

- Hydroxytetrahydropyran : May contribute to its biological activity through hydrogen bonding and steric effects.

- Sulfonamide group : Known for its role in pharmacological activity, particularly as an enzyme inhibitor.

Research indicates that this compound primarily acts by inhibiting specific enzymes crucial for cell signaling and proliferation. Notably, it has been shown to inhibit phosphatidylinositol 3-kinase (PI3K), which is pivotal in various cellular processes, including growth and survival. This inhibition can lead to:

- Anti-proliferative effects : Inducing apoptosis in cancer cell lines.

- Cell cycle arrest : Disruption of normal cell cycle progression.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit cancer cell growth. For example:

- Cell Lines Tested : Various cancer cell lines were subjected to treatment with the compound.

- Results : Significant reduction in cell viability was observed, indicating its potential as an anti-cancer agent.

Antioxidant Activity

The antioxidant properties of this compound were evaluated using the ABTS radical scavenging assay. The results indicated:

| Compound | EC50 (μM) |

|---|---|

| Compound A | 9.0 ± 0.3 |

| Compound B | 13.2 ± 0.5 |

| Compound C | 13.0 ± 1.1 |

These findings suggest that the compound possesses significant antioxidant activity, which could contribute to its overall therapeutic profile.

Case Studies

-

Study on Enzyme Inhibition :

- Objective : To evaluate the inhibitory effects on tyrosinase (TYR).

- Findings : The compound exhibited competitive inhibition with an IC50 value comparable to established inhibitors like kojic acid.

-

Cancer Cell Proliferation Study :

- Objective : Assess the anti-proliferative effects on breast cancer cells.

- Results : The compound induced apoptosis at concentrations as low as 10 μM, with minimal cytotoxicity observed in normal cells.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzenesulfonamide Derivatives

Physicochemical Properties

- Solubility : Chalcone hybrids exhibit moderate solubility in polar solvents (e.g., DMSO) due to their sulfonamide and ketone groups, whereas alkylthio derivatives are more lipophilic .

- Thermal Stability : Melting points for analogs range from 177–180°C (Compound 11) to higher values for halogenated derivatives, correlating with increased molecular rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.